molecular formula C23H23ClN2O2 B247792 1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247792
M. Wt: 394.9 g/mol
InChI Key: SYWLLBBCIMRRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, commonly known as CNAP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CNAP is a piperazine derivative that has been synthesized and studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CNAP is not fully understood. However, it is believed that CNAP acts as a modulator of various receptors and ion channels. For example, CNAP has been shown to act as a partial agonist at the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. CNAP has also been shown to act as an antagonist at the α2-adrenergic receptor, which means that it can block the receptor from being activated by other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CNAP are diverse and depend on the specific receptor or ion channel that it interacts with. For example, CNAP has been shown to induce hypothermia in rats, which is believed to be due to its activation of the 5-HT1A receptor. CNAP has also been shown to decrease heart rate and blood pressure in rats, which is believed to be due to its antagonism of the α2-adrenergic receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNAP as a research tool is its high affinity for the 5-HT1A receptor, which makes it a potential candidate for the development of new drugs for the treatment of mood disorders. Another advantage of CNAP is its ability to block the hERG potassium ion channel, which makes it a potential candidate for the development of new drugs for the treatment of cardiac arrhythmias.
However, there are also limitations to the use of CNAP in lab experiments. One limitation is its potential toxicity, which has been observed in some studies. Another limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on CNAP. One direction is the development of new drugs for the treatment of mood disorders based on the structure of CNAP. Another direction is the study of the effects of CNAP on other receptors and ion channels, which could lead to the development of new drugs for the treatment of other diseases. Finally, the study of the toxicity of CNAP and the development of safer derivatives could also be a future direction for research.

Synthesis Methods

The synthesis of CNAP involves the reaction of 1-(4-chlorobenzyl)piperazine with 2-naphthoxyacetic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure CNAP.

Scientific Research Applications

CNAP has been studied for its potential as a research tool in various scientific fields. One of the main applications of CNAP is its use as a ligand for the study of serotonin receptors. CNAP has been shown to have high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes CNAP a potential candidate for the development of new drugs for the treatment of mood disorders.
In addition to its use as a serotonin receptor ligand, CNAP has also been studied for its potential as a tool for the study of other receptors and ion channels. For example, CNAP has been shown to have affinity for the α2-adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. CNAP has also been shown to block the hERG potassium ion channel, which is involved in the regulation of cardiac rhythm.

properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H23ClN2O2/c24-21-8-5-18(6-9-21)16-25-11-13-26(14-12-25)23(27)17-28-22-10-7-19-3-1-2-4-20(19)15-22/h1-10,15H,11-14,16-17H2

InChI Key

SYWLLBBCIMRRBV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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